2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile
CAS No.:
Cat. No.: VC15732149
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 2-[1-[(4-methoxyphenyl)methoxy]cyclopropyl]acetonitrile |
| Standard InChI | InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)10-16-13(6-7-13)8-9-14/h2-5H,6-8,10H2,1H3 |
| Standard InChI Key | NUVHQSKXTGNYQS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COC2(CC2)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. Its structure comprises:
-
A cyclopropane ring fused to a methoxy-substituted benzyl ether group at the 1-position.
-
An acetonitrile (-CH₂CN) moiety at the 2-position of the cyclopropane.
The 4-methoxyphenyl group introduces electron-donating effects, influencing the compound’s reactivity in electrophilic substitutions .
Synthesis and Manufacturing Processes
Cyclopropanation Strategies
The synthesis of 2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile involves two key steps: cyclopropane ring formation and functional group installation.
Ylide-Mediated Cyclopropanation
A method adapted from WO2005051904A2 employs a sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride . The ylide reacts with an α,β-unsaturated carbonyl precursor (e.g., 4-methoxycinnamic acid derivatives) to form the cyclopropane ring. For example:
-
Weinreb Amide Formation: Trans-4-methoxycinnamic acid is converted to its Weinreb amide using isobutyl chloroformate and N,O-dimethylhydroxylamine .
-
Cyclopropanation: The amide reacts with the ylide to yield a cyclopropane intermediate.
-
Reduction and Functionalization: Subsequent reduction and cyanation steps introduce the acetonitrile group .
Simmons-Smith Reaction
Alternative routes utilize the Simmons-Smith reagent (iodochloromethane and diethylzinc) for cyclopropanation . This method, described in Scheme 4 of WO2005051904A2, involves:
-
Alkyne Reduction: 4-(p-Methoxyphenyl)-3-butyn-1-ol is reduced to a trans-alkene using lithium aluminum hydride.
-
Cyclopropanation: The alkene reacts with the Simmons-Smith reagent to form the cyclopropane core.
-
Oxidation and Esterification: Jones oxidation converts the alcohol to a carboxylic acid, which is esterified and further functionalized .
Cyanation and Etherification
The acetonitrile group is introduced via nucleophilic substitution or cyanation. EP1249447B1 describes the use of sodium cyanide or trimethylsilyl cyanide to convert brominated intermediates into nitriles . For this compound, a bromide or tosylate at the cyclopropane’s 2-position could react with cyanide ions under polar aprotic conditions (e.g., DMF, 60–80°C) .
Physicochemical Properties
While direct experimental data for this compound are scarce, inferences are drawn from structurally related molecules:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s structure suggests utility in synthesizing bioactive molecules. For example:
-
Antidepressants: Analogous cyclopropane nitriles are intermediates in Venlafaxine (a serotonin-norepinephrine reuptake inhibitor) .
-
Kinase Inhibitors: The 4-methoxyphenyl group is common in tyrosine kinase inhibitors, such as imatinib analogs .
Functional Group Transformations
The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling diversification:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume